molecular formula C15H18N2O2 B11046120 2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11046120
M. Wt: 258.32 g/mol
InChI Key: KQFQGCIMMWCKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with an amino group, a hydroxy group, and a cyanide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by the introduction of the amino, hydroxy, and cyanide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyanide group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a chromone derivative, while reduction of the cyanide group may produce an amino-chromene compound.

Scientific Research Applications

2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the cyanide group can participate in nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(1-METHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE
  • 2-AMINO-4-(1-ETHYLPROPYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE
  • 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL AMINE

Uniqueness

What sets 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE apart from similar compounds is its specific combination of functional groups. The presence of both an amino and a hydroxy group on the chromene core, along with a cyanide group, provides a unique set of chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-amino-7-hydroxy-4-pentan-3-yl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C15H18N2O2/c1-3-9(4-2)14-11-6-5-10(18)7-13(11)19-15(17)12(14)8-16/h5-7,9,14,18H,3-4,17H2,1-2H3

InChI Key

KQFQGCIMMWCKAR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C2=C(C=C(C=C2)O)OC(=C1C#N)N

Origin of Product

United States

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